Biotin-PEG2-Azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

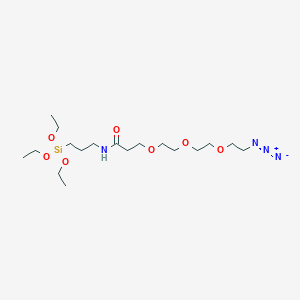

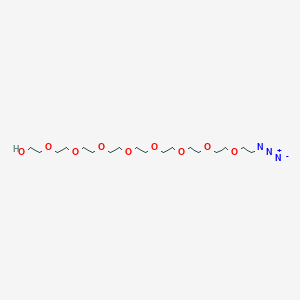

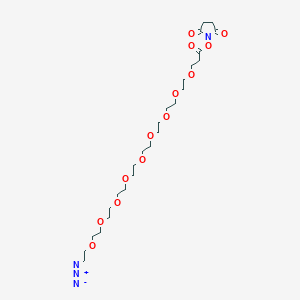

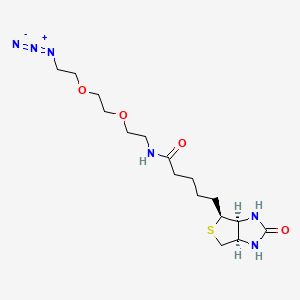

Biotin-PEG2-Azide is a PEG derivative containing a biotin group and an azide group . It is used as a click chemistry reagent .

Synthesis Analysis

The azide group in Biotin-PEG2-Azide can react with either alkyne moiety in Cu (I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage .Molecular Structure Analysis

The molecular formula of Biotin-PEG2-Azide is C16H28N6O4S . It features a hydrophilic linker (PEG2) that separates the biotin residue from the target molecule for efficient biotin binding with avidin or streptavidin .Chemical Reactions Analysis

Biotin-PEG2-Azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

The molecular weight of Biotin-PEG2-Azide is 400.5 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 .科学的研究の応用

Protein Biotinylation

Biotin-PEG2-Azide is used in the process of biotinylation , which involves attaching biotin to proteins and other macromolecules . This interaction is commonly exploited to detect and/or purify proteins because of the high specificity that these two molecules have for each other .

Targeting Specific Functional Groups

Biotinylation reagents like Biotin-PEG2-Azide are available for targeting specific functional groups or residues, including primary amines, sulfhydryls, carboxyls, and carbohydrates . This allows researchers to choose a reagent that does not inactivate the target macromolecule .

Microenvironment Focusing

Biotinylation reagents are available with different solubility characteristics to focus biotinylation to distinct microenvironments either inside or outside cells . This can be particularly useful in studies involving cellular structures and functions .

Reversible Biotinylation

Cleavable or reversible biotinylation reagents enable the specific elution of biotinylated molecules from biotin-binding proteins . This expands the range of applications for avidin–biotin chemistry .

Protein Detection and Purification

Proteins that are biotin-labeled (i.e., biotinylated) are routinely detected or purified with avidin conjugates in many protein research applications, including the enzyme-linked immunosorbent assay (ELISA), western blot analysis, immunohistochemistry (IHC), immunoprecipitation (IP), and other methods of affinity purification .

Antibody Aggregation Prevention

The polyethylene glycol (PEG) spacer arm of Biotin-PEG2-Azide has a hydrophilic property that is transferred to the final biotin conjugate, helping to prevent aggregation of labeled antibodies stored in solution . This is particularly useful in antibody-based research and therapeutic applications .

Sulfhydryl-Reactive Biotinylation

Biotin-PEG2-Azide is a water-soluble sulfhydryl-reactive biotinylation reagent . Maleimide groups react efficiently and specifically with free (reduced) sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This is useful in protein modification of sulfhydryl groups .

Protein Labeling and Signal Amplification

An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays . This is particularly useful in enhancing the detection sensitivity in various bioassays .

将来の方向性

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEZMVONEJMGLZ-YDHLFZDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG2-Azide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。